3-(3,4-difluorophenyl)azetidine hydrochloride
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Overview
Description
3-(3,4-Difluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N. It is a derivative of azetidine, a four-membered ring heterocyclic compound containing three carbon atoms and one nitrogen atom. The presence of fluorine atoms on the phenyl ring enhances the compound’s chemical properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)azetidine hydrochloride typically involves the reaction of 3,4-difluoroaniline with azetidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(3,4-Difluorophenyl)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenyl)azetidine hydrochloride involves its interaction with molecular targets through nucleophilic attacks. The ring strain of azetidine enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks and increased reaction rates compared to other secondary amine species .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
- 4,4-Difluoropiperidine hydrochloride
Uniqueness
3-(3,4-Difluorophenyl)azetidine hydrochloride is unique due to the presence of fluorine atoms on the phenyl ring, which enhances its lipophilicity and solvent processability. This makes it particularly useful in applications requiring fine-tuning of chemical properties, such as in bioimaging and material science .
Properties
CAS No. |
1203683-04-8 |
---|---|
Molecular Formula |
C9H10ClF2N |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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